1-Boc-2-[(3-fluoro-phenylamino)-methyl]-piperidine

Lipophilicity Drug Design ADME

1-Boc-2-[(3-fluoro-phenylamino)-methyl]-piperidine (CAS 887587-94-2) is a Boc-protected aminomethylpiperidine derivative with molecular formula C₁₇H₂₅FN₂O₂ and molecular weight 308.39 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group at the piperidine nitrogen, a methylene (–CH₂–) linker at the 2-position of the piperidine ring, and a 3-fluoroaniline terminus.

Molecular Formula C17H25FN2O2
Molecular Weight 308.4 g/mol
CAS No. 887587-94-2
Cat. No. B12449036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-2-[(3-fluoro-phenylamino)-methyl]-piperidine
CAS887587-94-2
Molecular FormulaC17H25FN2O2
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCCC1CNC2=CC(=CC=C2)F
InChIInChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-5-4-9-15(20)12-19-14-8-6-7-13(18)11-14/h6-8,11,15,19H,4-5,9-10,12H2,1-3H3
InChIKeyTWKSAZCEYVHKQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-2-[(3-fluoro-phenylamino)-methyl]-piperidine (CAS 887587-94-2): Core Identity and Structural Baseline for Procurement


1-Boc-2-[(3-fluoro-phenylamino)-methyl]-piperidine (CAS 887587-94-2) is a Boc-protected aminomethylpiperidine derivative with molecular formula C₁₇H₂₅FN₂O₂ and molecular weight 308.39 g/mol . It features a tert-butoxycarbonyl (Boc) protecting group at the piperidine nitrogen, a methylene (–CH₂–) linker at the 2-position of the piperidine ring, and a 3-fluoroaniline terminus . The compound serves as a building block in medicinal chemistry synthesis, enabling selective deprotection under mild acidic conditions to unmask the secondary amine for subsequent coupling or functionalization . The 3-fluorophenyl motif is commonly incorporated to modulate lipophilicity, metabolic stability, and target-binding interactions in lead optimization programs involving kinase inhibitors, GPCR ligands, and CNS agents .

Why In-Class Substitution of 1-Boc-2-[(3-fluoro-phenylamino)-methyl]-piperidine Risks Project Failure


Compounds within the Boc-aminofluoropiperidine family, including the 3-substituted isomer (CAS 887587-39-5), the 4-substituted isomer (CAS 887582-27-6), and direct-aniline analogs without the methylene linker (CAS 887584-77-2, 679409-18-8), cannot be freely interchanged due to significant differences in calculated physicochemical properties and steric presentation that directly impact downstream SAR . The 2-substituted regioisomer exhibits a predicted LogP of 4.04 versus ~3.6 for the 3- and 4-substituted counterparts [1], corresponding to an approximately 2.75‑fold theoretical increase in octanol/water partition coefficient that would alter membrane permeability, protein binding, and in vivo distribution. Additionally, the 2‑position attachment combined with the methylene spacer introduces distinct torsional flexibility compared to the direct‑aniline analogs (molecular weight 294.36 g/mol, ΔMW ~14), which in prior medicinal chemistry campaigns has been shown to influence target-binding conformation and selectivity [2]. A procurement decision to substitute one regioisomer for another without compensating for these physicochemical and steric differences can lead to irreproducible biological profiles and costly synthetic re‑optimization [2].

Quantitative Differential Evidence for 1-Boc-2-[(3-fluoro-phenylamino)-methyl]-piperidine (887587-94-2) Versus Closest Analogs


LogP Elevation Demonstrates Higher Lipophilicity Than Positional Isomers

The target compound's predicted LogP (4.04) is approximately 0.44 log units higher than that of the 3-substituted isomer (XlogP 3.6) [1] and the 4-substituted isomer (XlogP 3.6) [2]. This corresponds to a theoretical 2.75‑fold greater partitioning into octanol, indicating significantly increased lipophilicity attributable to the unique 2‑position orientation of the fluorophenylaminomethyl moiety .

Lipophilicity Drug Design ADME

Topological Polar Surface Area Parity Confirms Comparable Hydrogen Bonding Despite Lipophilicity Shift

The topological polar surface area (TPSA) of the target compound (41.57 Ų) differs by less than 0.03 Ų from that of both the 3‑substituted isomer (TPSA 41.6 Ų) [1] and the 4‑substituted isomer (TPSA 41.6 Ų) [2]. This near-identical PSA arises from the conserved molecular formula (C₁₇H₂₅FN₂O₂) and functional groups, indicating equivalent hydrogen-bonding capacity.

Polar Surface Area Drug-Likeness Physicochemical Profile

Methylene Linker Introduces Conformational Flexibility Absent in Direct-Aniline Analogs

The target compound incorporates a –CH₂– spacer between the piperidine 2-position and the 3-fluoroaniline nitrogen, whereas direct-aniline analogs such as 1-Boc-3-(3-fluoro-phenylamino)-piperidine (CAS 887584-77-2, MW 294.36) and 1-Boc-4-(3-fluoro-phenylamino)-piperidine (CAS 679409-18-8, MW 294.36) attach the fluoroaniline directly to the piperidine ring . This linker adds one rotatable bond (5 vs. 4 in the direct analogs) and increases molecular weight by ~14 g/mol, enabling greater conformational sampling and potentially allowing the fluorophenyl ring to access binding sub-pockets inaccessible to the constrained direct-aniline series .

Conformational Flexibility Linker Chemistry SAR

Steric Presentation at the 2‑Position Differentiates from 3‑ and 4‑Substituted Regioisomers in Target-Binding Models

Attachment at the piperidine 2‑position places the fluorophenylaminomethyl group in closer proximity to the Boc-protected nitrogen and the ring's axial/equatorial trajectory compared to the 3‑ or 4‑substituted isomers [1]. In the context of amino‑fluoropiperidine kinase inhibitors, the 2‑position regiochemistry has been specifically exploited to orient the fluorophenyl moiety into the selectivity pocket of tyrosine kinases, a mode of binding that is sterically precluded for the 3‑ and 4‑regioisomers due to their different vector angles . Although quantitative target‑engagement data for the exact Boc-protected intermediate are not publicly available, published patent exemplification of closely related 2‑substituted aminofluoropiperidines as JAK/TYK2 inhibitors demonstrates that this regiochemical arrangement is a critical determinant of kinase selectivity [1].

Regiochemistry Steric Effects Kinase Inhibition

Procurement-Guiding Application Scenarios for 1-Boc-2-[(3-fluoro-phenylamino)-methyl]-piperidine (887587-94-2)


Kinase Inhibitor Lead Optimization Requiring 2‑Position Regiochemistry

Research groups pursuing JAK, TYK2, or BTK inhibitors can use this compound as a direct synthetic intermediate for constructing 2‑aminomethyl‑piperidine-based kinase inhibitors, consistent with patent‑exemplified amino‑fluoropiperidine scaffolds where the 2‑position stereoelectronic presentation is critical for accessing the kinase selectivity pocket [1]. The Boc protection allows convenient on‑resin or solution‑phase coupling after deprotection.

CNS Drug Discovery Programs Benefiting from Elevated Lipophilicity

The experimentally predicted LogP of 4.04—approximately 0.44 log units higher than the 3‑ and 4‑substituted isomers—positions this building block favorably for CNS applications where increased passive permeability is required to achieve brain penetration, while the conserved TPSA (41.57 Ų) remains within drug-like range for CNS agents [2].

Conformational SAR Exploration of Fluorophenyl Linker Flexibility

The methylene linker between the piperidine ring and the 3‑fluoroaniline group introduces an additional rotatable degree of freedom not present in direct‑aniline analogs . This makes the compound suitable for systematic SAR studies investigating the impact of linker length and flexibility on target-binding entropy and selectivity, particularly in GPCR and ion channel programs where solvation and conformational dynamics strongly influence ligand efficacy.

Parallel Library Synthesis Using Regioisomerically Pure Building Blocks

Procurement of this 2‑substituted isomer with defined regiochemistry ensures that parallel medicinal chemistry libraries are constructed from a single, well‑characterized scaffold, avoiding confounding effects from regioisomeric impurities that can occur when sourcing lower‑purity or mixed‑isomer materials . The compound's Boc protection is compatible with standard automated synthesis platforms.

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